
2-But-3-ynoxyisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-But-3-ynoxyisoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes an isoindole-1,3-dione core with a 2-but-3-ynoxy substituent, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-But-3-ynoxyisoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
2-But-3-ynoxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts, organocatalysts, and specific solvents . For example, the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate, involves a domino β-addition and γ-aldol reaction, resulting in the desired compounds . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindoline-1,3-dione derivatives have shown promise as therapeutic agents due to their diverse biological activities, including modulation of dopamine receptors and inhibition of β-amyloid protein aggregation . In industry, these compounds are used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Wirkmechanismus
The mechanism of action of 2-But-3-ynoxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-But-3-ynoxyisoindole-1,3-dione can be compared with other similar compounds, such as other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline-1,3-dione core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . For example, substituted isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules
Eigenschaften
CAS-Nummer |
149965-79-7 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-but-3-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 |
InChI-Schlüssel |
DFFAKDLZMHTUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCON1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


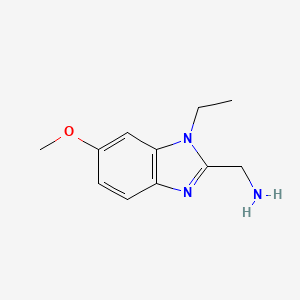
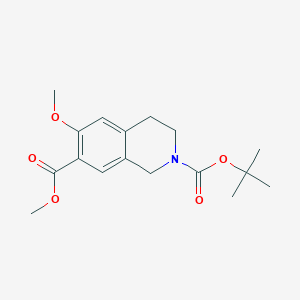
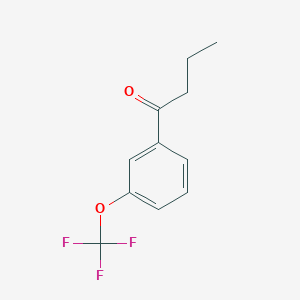
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
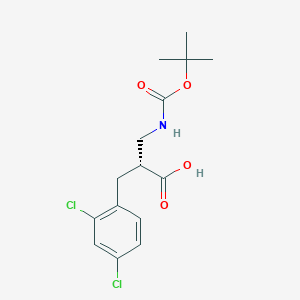
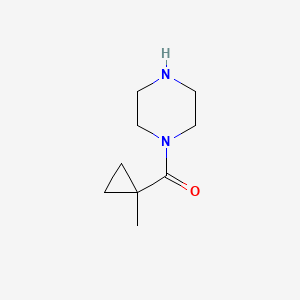




![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)


